

Spectroscopic Profile of Rauvoyunine B: A Technical Guide

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Compound of Interest

Compound Name: Rauvoyunine B

Cat. No.: B15587560

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Rauvoyunine B**, a picraline-type indole alkaloid isolated from the aerial parts of *Rauvolfia yunnanensis*. The information presented herein is compiled from the study by Gao et al. (2011), which first reported the isolation and structural elucidation of this compound.^{[1][2]} This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the molecular formula of **Rauvoyunine B**.

Parameter	Value
Molecular Formula	C ₂₁ H ₂₂ N ₂ O ₅
Ionization Mode	Positive
Measured m/z	421.1424 [M+Na] ⁺
Calculated m/z	421.1426 for C ₂₁ H ₂₂ N ₂ O ₅ Na

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural framework of **Rauvoyunine B** was elucidated through extensive 1D and 2D NMR experiments. The ^1H and ^{13}C NMR data were recorded in deuterated chloroform (CDCl_3).

^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Position	δ H (ppm)	Multiplicity	J (Hz)
3	4.29	d	11.0
5	3.53	m	
6 α	2.10	m	
6 β	2.45	m	
9	7.18	d	7.5
10	6.78	t	7.5
12	6.74	d	7.5
14	2.65	dd	11.0, 4.0
15	2.90	m	
16	4.95	s	
17 α	4.25	d	
17 β	4.40	d	17.0
18	1.69	d	7.0
19	5.60	q	7.0
21 α	2.95	d	14.5
21 β	3.58	d	14.5
N-H	7.95	s	
OMe	3.84	s	
OMe	3.75	s	

^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3)

Position	δC (ppm)	Type
2	173.5	C
3	61.8	CH
5	53.2	CH
6	32.5	CH ₂
7	55.4	C
8	134.5	C
9	123.5	CH
10	118.8	CH
11	158.2	C
12	109.8	CH
13	138.7	C
14	38.7	CH
15	34.5	CH
16	94.8	CH
17	45.9	CH ₂
18	13.1	CH ₃
19	125.8	CH
20	135.4	C
21	54.8	CH ₂
OMe	55.9	CH ₃
OMe	51.9	CH ₃

Infrared (IR) Spectroscopy Data

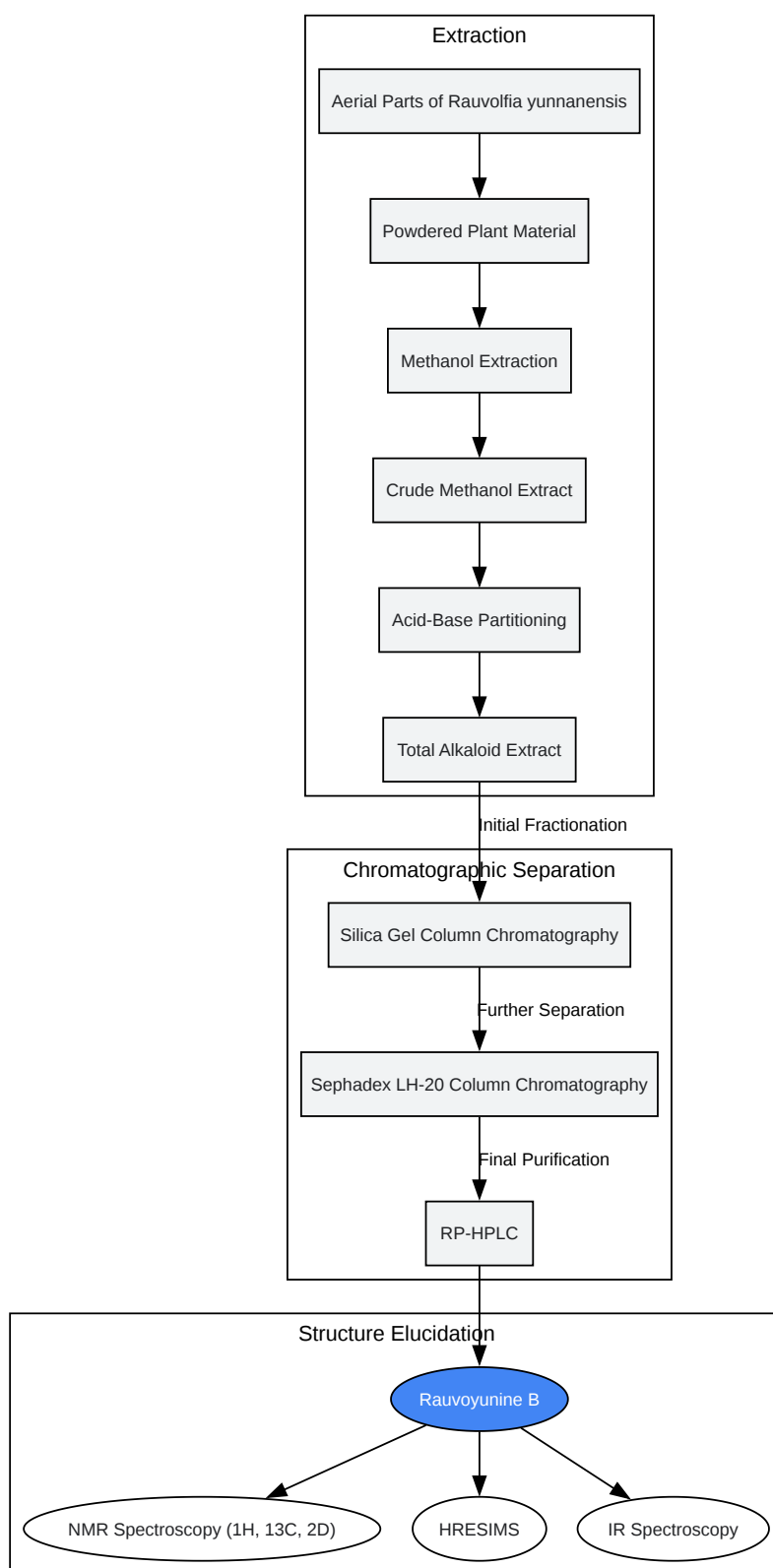
While the primary source does not provide a detailed list of IR absorption bands, the presence of hydroxyl, amine, ester, and aromatic functionalities in the structure of **Rauvoyunine B** would suggest characteristic IR absorptions. Typically, these would include:

- O-H stretching: A broad band around 3400 cm^{-1}
- N-H stretching: A sharp to broad band around $3300\text{-}3500\text{ cm}^{-1}$
- C=O stretching (ester): A strong, sharp band around 1730 cm^{-1}
- C=C stretching (aromatic): Bands in the $1450\text{-}1600\text{ cm}^{-1}$ region
- C-O stretching: Bands in the $1000\text{-}1300\text{ cm}^{-1}$ region

Experimental Protocols

Extraction and Isolation of Rauvoyunine B

The following diagram outlines the general workflow for the extraction and isolation of **Rauvoyunine B** from the aerial parts of *Rauvolfia yunnanensis*.



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Caption: Isolation and Characterization Workflow for **Rauvoyunine B**.

Detailed Methodology:

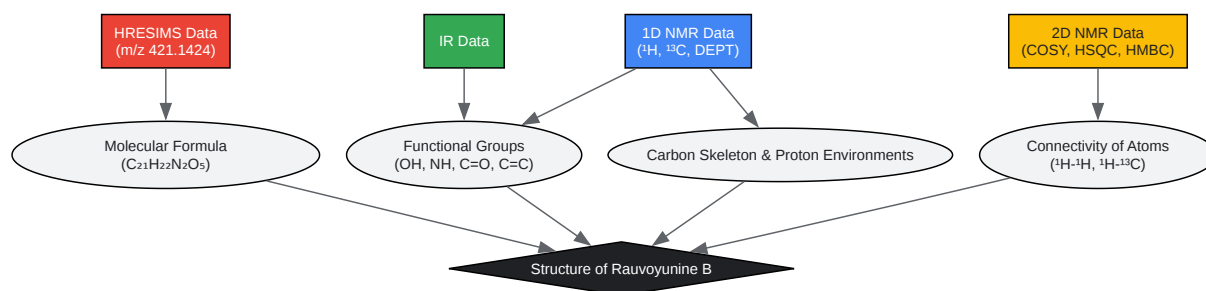
- **Plant Material:** The aerial parts of *Rauvolfia yunnanensis* were collected and air-dried.
- **Extraction:** The dried plant material was powdered and extracted with methanol (MeOH) at room temperature.
- **Acid-Base Partitioning:** The resulting crude methanol extract was subjected to an acid-base partitioning procedure to separate the total alkaloids.
- **Chromatography:** The total alkaloid extract was then subjected to multiple chromatographic steps for purification. This included:
 - Silica gel column chromatography.
 - Sephadex LH-20 column chromatography.
 - Reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound, **Rauvoyunine B**.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H NMR, ^{13}C NMR, and 2D NMR spectra (COSY, HSQC, HMBC) were acquired on a Bruker AV-500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals (CDCl_3 : δH 7.26, δC 77.0).
- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Bruker Daltonics Apex II mass spectrometer.
- **IR Spectroscopy:** The infrared spectrum was recorded on a Bio-Rad FTS-135 spectrometer with KBr pellets.

Logical Relationships in Structure Elucidation

The following diagram illustrates the logical flow of how different spectroscopic data were integrated to determine the structure of **Rauvoyunine B**.



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References

- 1. Three new indole alkaloids from Rauvolfia yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. html.rhhz.net [html.rhhz.net]
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